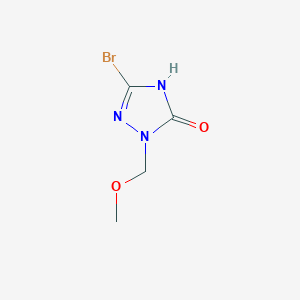

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

5-Bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a bromine atom at position 5 and a methoxymethyl group at position 2. The triazolone scaffold is known for its diverse pharmacological and chemical applications, including antimicrobial, antifungal, and antidepressant activities . This compound is synthesized via nucleophilic substitution or cyclocondensation reactions, similar to other triazolone derivatives . Its structural uniqueness lies in the combination of halogen and ether-based substituents, which may confer distinct physicochemical and bioactive properties.

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O2/c1-10-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWFATJHHQXGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromo-succinimide and methoxymethylating agents under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as bromination, methoxymethylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolones .

Scientific Research Applications

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolone derivatives vary widely based on substituents at positions 2, 4, and 3. Below is a comparative analysis with key analogues:

Key Observations:

- Halogen vs.

- Methoxymethyl vs.

- Lipophilicity : Heptyl and methoxybenzyl substituents () significantly boost lipophilicity, favoring blood-brain barrier penetration, unlike the moderately polar methoxymethyl group.

Physicochemical Properties

- Stability: DFT studies () indicate triazolone tautomers (keto-enol equilibrium) influence stability. Bromine’s electron-withdrawing effect may stabilize the keto form in the target compound.

- Solubility : Methoxymethyl improves aqueous solubility compared to aryl-substituted analogues (e.g., ), which rely on organic solvents for dissolution.

Data Tables

Table 1: Comparative Bioactivity of Selected Triazolones

Biological Activity

5-Bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known by its CAS number 22354-79-6, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and potential anticancer effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄BrN₃O |

| Molecular Weight | 177.99 g/mol |

| CAS Number | 22354-79-6 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Case Study: Antibacterial Activity

In a study published in PubMed, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values ranging from 8 to 16 µg/mL against resistant strains .

Antifungal Activity

The antifungal properties of the compound have also been explored. In vitro studies demonstrated effectiveness against several fungal pathogens, including Candida albicans. The compound exhibited an MIC of 0.5 µg/mL against fluconazole-resistant strains.

Table: Antifungal Efficacy

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

| Cryptococcus neoformans | 0.8 |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A preliminary study indicated that it could inhibit the proliferation of cancer cells in vitro. The compound was tested on various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Activity

In vitro assays revealed that this compound induced apoptosis in cancer cells at concentrations of 10 µM and higher. The half-maximal inhibitory concentration (IC50) was calculated to be approximately 15 µM for breast cancer cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Proposed Mechanisms

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.

- Induction of Apoptosis : Evidence suggests activation of caspase pathways leading to programmed cell death in cancer cells.

- Disruption of Cell Membrane Integrity : Its interaction with the cell membrane could lead to increased permeability and cell lysis in pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.